

Solubility profile of Ethyl 2-(4-iodoanilino)acetate in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(4-iodoanilino)acetate

Cat. No.: B087288

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Technical Guide: Solubility Profile of Ethyl 2-(4-iodoanilino)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-iodoanilino)acetate (CAS No: 14108-76-0) is an organic compound with the molecular formula $C_{10}H_{12}INO_2$.^[1] Its structure consists of an ethyl acetate group linked through a secondary amine to a 4-iodophenyl ring. This molecule is of interest in synthetic chemistry as a potential intermediate for more complex molecules, particularly in the development of pharmacologically active compounds. The presence of an aromatic iodide allows for various cross-coupling reactions, while the amino-ester portion provides a scaffold for further functionalization.

Understanding the solubility profile of this compound is critical for its application in reaction chemistry, purification, formulation, and screening. This document provides a technical overview of its expected solubility in common organic solvents and outlines standard experimental protocols for its quantitative determination.

Predicted Solubility Profile

As of this writing, specific quantitative solubility data for **Ethyl 2-(4-iodoanilino)acetate** in common organic solvents is not extensively available in published literature. However, a

qualitative assessment can be made based on its molecular structure, which features both polar and non-polar characteristics.

- **Polar Functional Groups:** The molecule contains a secondary amine (-NH-) and an ester (-COO-), which can participate in hydrogen bonding and dipole-dipole interactions. The electronegative iodine atom also contributes to the molecule's polarity.^[2]
- **Non-Polar Moieties:** The iodophenyl ring and the ethyl group are hydrophobic, which will limit solubility in highly polar solvents like water but enhance it in organic solvents.

Based on these features, the following solubility trends are anticipated:

- **High Solubility:** Expected in polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol. These solvents can effectively solvate the polar groups of the molecule.^{[2][3]}
- **Moderate Solubility:** Expected in solvents of intermediate polarity like dichloromethane and chloroform.
- **Low Solubility:** Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the polar amino-ester group would be poorly solvated.^[4]
- **Very Low Solubility/Insoluble:** Expected in water, due to the dominance of the large, hydrophobic iodophenyl and ethyl groups.^[2]

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility values for **Ethyl 2-(4-iodoanilino)acetate**. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to determine solubility at a controlled temperature, such as 25 °C.

Solvent	Solvent Class	Solubility at 25 °C (g/100 mL)	Molar Solubility at 25 °C (mol/L)
Methanol	Polar Protic	Data not available	Data not available
Ethanol	Polar Protic	Data not available	Data not available
Acetone	Polar Aprotic	Data not available	Data not available
Acetonitrile	Polar Aprotic	Data not available	Data not available
Ethyl Acetate	Polar Aprotic	Data not available	Data not available
Dichloromethane (DCM)	Polar Aprotic	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Data not available	Data not available
Toluene	Non-polar	Data not available	Data not available
Hexane	Non-polar	Data not available	Data not available
Water	Polar Protic	Data not available	Data not available

Experimental Protocols for Solubility Determination

To obtain quantitative data, standardized methods must be employed. The "shake-flask" method is the gold standard for determining equilibrium solubility.[5] For faster, though potentially less precise, measurements, high-throughput screening (HTS) methods are common in drug discovery.[6]

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1.1 Materials and Equipment

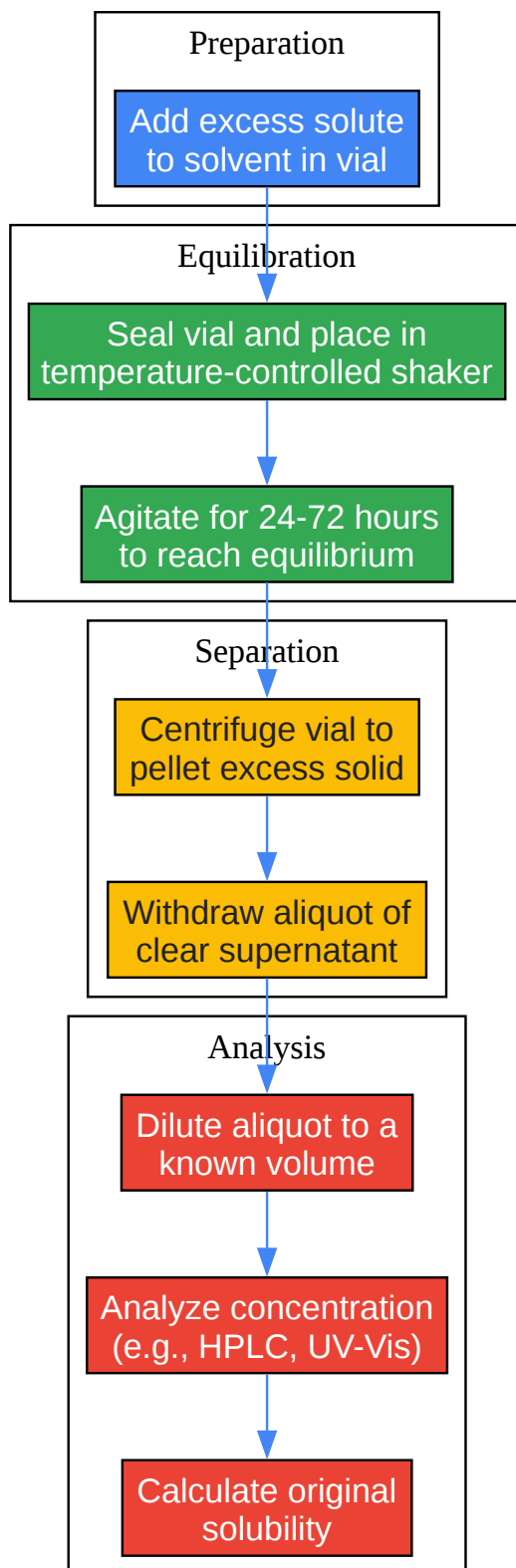
- **Ethyl 2-(4-iodoanilino)acetate** (solid, high purity)
- Selected solvents (analytical grade)

- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.1.2 Procedure

- Add an excess amount of solid **Ethyl 2-(4-iodoanilino)acetate** to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.^[5]
- Add a known volume of the selected solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
- After equilibration, let the vials stand to allow the excess solid to settle.
- To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.
- Carefully withdraw a precise aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

- Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL, g/100 mL, or mol/L.



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Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Method

This method provides a rapid assessment of aqueous or solvent solubility, often using a 96-well plate format.^[6]

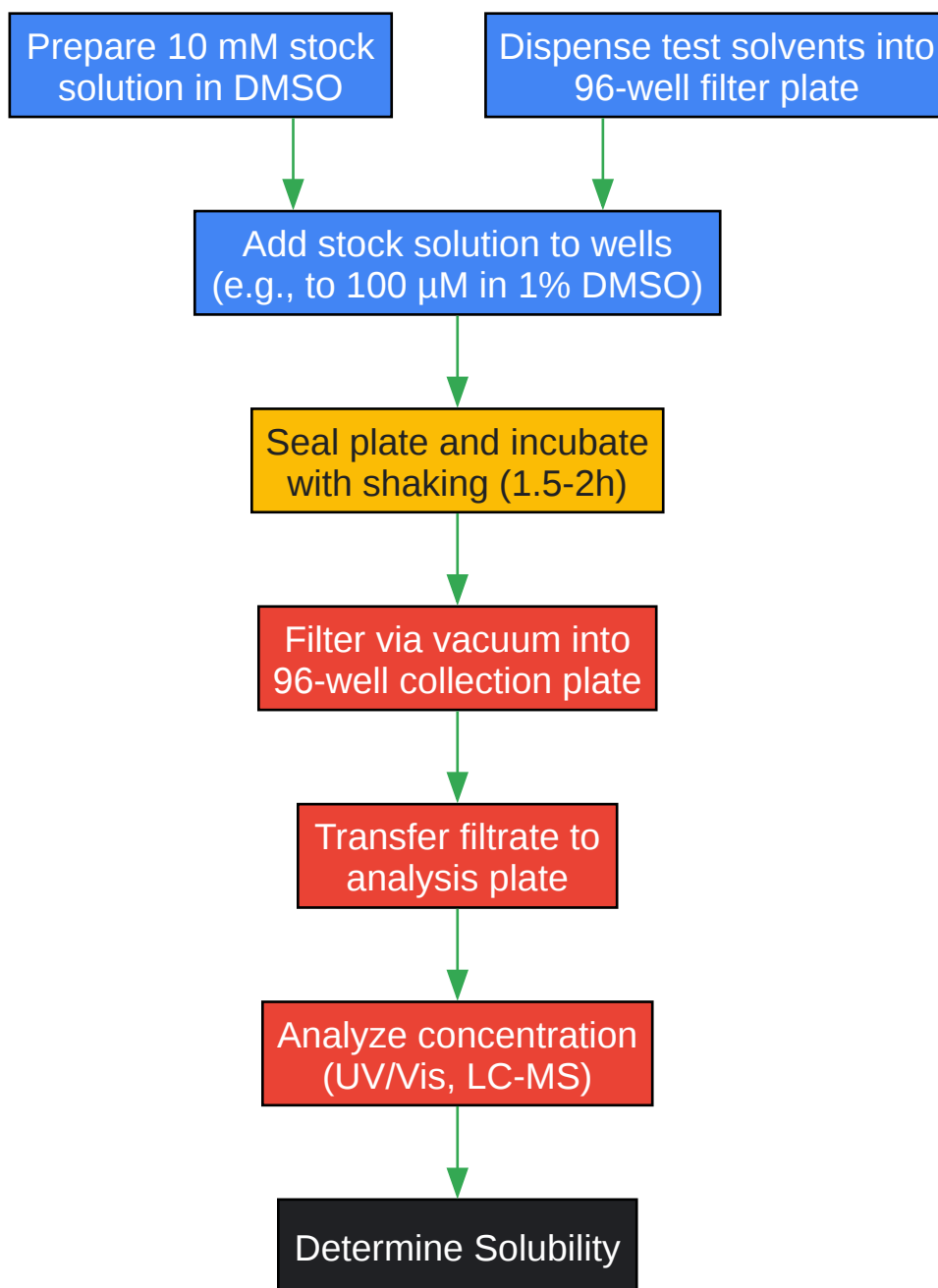
4.2.1 Materials and Equipment

- 96-well filter plates (e.g., Millipore MultiScreen)
- 96-well collection plates (polypropylene)
- 96-well UV analysis plates
- Concentrated stock solution of the compound (e.g., 10 mM in DMSO)
- Test solvents/buffers
- Multichannel pipettes
- Plate shaker
- Vacuum filtration manifold
- 96-well plate reader (UV/Vis or other detection method)

4.2.2 Procedure

- Prepare a high-concentration stock solution of **Ethyl 2-(4-iodoanilino)acetate**, typically in DMSO.^[6]
- In a 96-well filter plate, dispense the test solvents.
- Add a small aliquot of the DMSO stock solution to each well to reach the target test concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.^[6]

- Seal the plate and mix on a plate shaker for 1.5 to 2 hours at room temperature to allow for equilibration.[\[6\]](#)
- Place the filter plate on top of a 96-well collection plate and filter the solutions using a vacuum manifold to remove any precipitated compound.
- Transfer the filtrate from the collection plate to a UV analysis plate.
- Analyze the concentration of the dissolved compound in the filtrate using a plate reader. LC/MS can also be used for more sensitive and specific quantification.[\[6\]](#)



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Workflow for High-Throughput Screening (HTS) Solubility Assay.

Conclusion

While specific experimental data for the solubility of **Ethyl 2-(4-iodoanilino)acetate** is not readily found in public literature, its molecular structure suggests good solubility in common polar organic solvents and poor solubility in non-polar solvents and water. For researchers and

drug development professionals, direct experimental determination is necessary for accurate quantitative assessment. The well-established shake-flask method provides the most reliable data for thermodynamic solubility, while HTS methods offer a rapid alternative for screening purposes. The protocols and diagrams provided in this guide serve as a robust starting point for these essential experimental determinations.

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References

- 1. ETHYL 2-[(4-IODOPHENYL)AMINO]ACETATE | CAS 14108-76-0 [matrix-fine-chemicals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility profile of Ethyl 2-(4-iodoanilino)acetate in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087288#solubility-profile-of-ethyl-2-4-iodoanilino-acetate-in-common-organic-solvents]

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